1-Methanesulfonylbutan-2-amine

Description

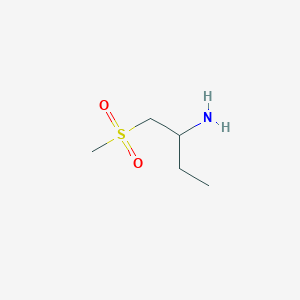

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H13NO2S |

|---|---|

Molecular Weight |

151.23 g/mol |

IUPAC Name |

1-methylsulfonylbutan-2-amine |

InChI |

InChI=1S/C5H13NO2S/c1-3-5(6)4-9(2,7)8/h5H,3-4,6H2,1-2H3 |

InChI Key |

DFUAVGUDWFZKMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CS(=O)(=O)C)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methanesulfonylbutan 2 Amine

Retrosynthetic Strategies for Construction of the Butane (B89635) Skeleton and Functional Group Introduction

Retrosynthetic analysis of 1-Methanesulfonylbutan-2-amine reveals several key disconnections that form the basis for plausible synthetic routes. The primary target disconnections are the C2-N bond and the C1-S bond, leading to readily available starting materials.

A logical retrosynthetic approach involves disconnecting the C2-N bond, which suggests a precursor such as a ketone or a halide. This leads to two primary strategies:

Reductive Amination Pathway: Disconnecting the C-N bond points to 1-methanesulfonylbutan-2-one as a key intermediate. This β-keto sulfone can be subjected to reductive amination to install the primary amine. This is a powerful and widely used transformation in amine synthesis. libretexts.orglibretexts.org

Nucleophilic Substitution Pathway: Alternatively, the C-N bond can be formed via nucleophilic substitution. This pathway identifies a precursor like 2-halo-1-methanesulfonylbutane (e.g., 2-bromo-1-methanesulfonylbutane). The amine can then be introduced using an ammonia (B1221849) equivalent.

Another fundamental disconnection is at the C1-S bond, which suggests building the sulfone onto a pre-existing four-carbon chain. This could involve the reaction of a nucleophilic sulfur reagent with a suitable butanyl electrophile.

A more advanced strategy involves the aminosulfonylation of an alkene, such as 1-butene. This approach constructs both the C-S and C-N bonds concurrently across the double bond, offering a highly efficient route to the β-amino sulfone scaffold. organic-chemistry.orgrsc.org

These retrosynthetic pathways guide the selection of specific synthetic methods, as detailed in the following sections.

Classical Approaches to Amine and Sulfonyl Synthesis Applicable to this compound

A variety of classical and reliable methods from organic synthesis can be adapted to prepare this compound. These methods generally involve the formation of the amine functionality from precursors such as nitro compounds, nitriles, carbonyls, or alkyl halides.

The reduction of nitro groups and nitriles is a fundamental method for preparing primary amines. libretexts.orgpressbooks.pubaakash.ac.in

From Nitro Compounds : This route would begin with the synthesis of a precursor, 1-methanesulfonyl-2-nitrobutane . The reduction of the nitro group to a primary amine is a well-established transformation. aakash.ac.inlibretexts.org This reduction can be achieved using various reagents, with catalytic hydrogenation being a common and effective choice. aakash.ac.innowgonggirlscollege.co.in Other reducing systems include metals in acidic media (e.g., Sn, Fe, or Zn with HCl). aakash.ac.inresearchgate.net

From Nitriles : An alternative two-step sequence involves converting a suitable alkyl halide into a primary amine with an additional carbon atom. libretexts.orgpressbooks.pub For the target molecule, this would involve the reduction of 1-(methylsulfonyl)butane-2-carbonitrile . Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed to convert the nitrile group directly to an aminomethyl group. aakash.ac.inlibretexts.org

| Precursor | Reducing Agent/Conditions | Product | Reference |

| 1-Methanesulfonyl-2-nitrobutane | H₂, Pd/C or PtO₂ | This compound | aakash.ac.innowgonggirlscollege.co.in |

| 1-Methanesulfonyl-2-nitrobutane | Sn/HCl or Fe/HCl | This compound | aakash.ac.in |

| 1-(Methylsulfonyl)butane-2-carbonitrile | 1. LiAlH₄ 2. H₂O | This compound | libretexts.orglibretexts.org |

The direct reaction of an alkyl halide with ammonia, known as ammonolysis, is the simplest method for alkylamine synthesis. libretexts.org In this context, a precursor such as 2-bromo-1-methanesulfonylbutane would be treated with ammonia. However, a significant drawback of this method is the lack of control, as the primary amine product is also nucleophilic and can react further with the alkyl halide, leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. libretexts.org

| Substrate | Reagent | Product(s) | Notes | Reference |

| 2-Halo-1-methanesulfonylbutane | Ammonia (NH₃) | This compound (+ di- and tri-alkylated byproducts) | Often leads to mixtures due to over-alkylation. | libretexts.org |

Reductive amination is a highly effective and widely used one-pot method for synthesizing amines from aldehydes or ketones. libretexts.orglibretexts.org This approach is often preferred due to its efficiency and high selectivity. organic-chemistry.org For the synthesis of this compound, the required precursor is 1-methanesulfonylbutan-2-one . This β-keto sulfone would be treated with ammonia to form an intermediate imine, which is then reduced in situ to the desired primary amine. libretexts.orglibretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. libretexts.orgorganic-chemistry.org

| Carbonyl Precursor | Reagents | Product | Reference |

| 1-Methanesulfonylbutan-2-one | 1. NH₃ 2. NaBH₃CN or H₂/Ni | This compound | libretexts.orglibretexts.org |

The Gabriel synthesis is a classic and robust method that avoids the over-alkylation problems associated with ammonolysis, providing a clean route to primary amines. libretexts.orgbyjus.comwordpress.com The reaction utilizes potassium phthalimide (B116566) as a protected form of ammonia. masterorganicchemistry.com

The synthesis involves two main steps:

Alkylation : Potassium phthalimide acts as a nucleophile and displaces a halide from a primary or unhindered secondary alkyl halide. For this target, the substrate would be 2-halo-1-methanesulfonylbutane . This Sɴ2 reaction forms an N-alkylphthalimide intermediate. libretexts.orgnrochemistry.com

Hydrolysis : The intermediate is then cleaved to release the primary amine. This is typically achieved by heating with a strong aqueous base (like NaOH) or, more commonly, by treatment with hydrazine (B178648) (NH₂NH₂) in what is known as the Ing-Manske procedure. masterorganicchemistry.comnrochemistry.com

This method is particularly valuable because the phthalimide anion is an excellent nucleophile, while the resulting N-alkylphthalimide is not nucleophilic, preventing subsequent reactions. byjus.commasterorganicchemistry.com However, it is generally not suitable for preparing amines from aryl halides. aakash.ac.inwordpress.com

| Substrate | Reagents | Product | Reference |

| 2-Halo-1-methanesulfonylbutane | 1. Potassium phthalimide 2. H₂NNH₂ (Hydrazine) | This compound | libretexts.orgnrochemistry.com |

The Hofmann and Curtius rearrangements are methods for converting carboxylic acid derivatives into primary amines with the loss of one carbon atom (R-CO-Y → R-NH₂). libretexts.orgpressbooks.puborganicchemistrytutor.com While they are powerful synthetic tools, their application to the synthesis of this compound would require a specific carboxylic acid precursor. The necessary starting material would be 3-(methylsulfonyl)pentanoic acid .

Hofmann Rearrangement : This reaction involves treating a primary amide with bromine (Br₂) and a strong base (like NaOH). jove.comlibretexts.org The amide, prepared from the carboxylic acid, rearranges to form an isocyanate intermediate, which is then hydrolyzed to the primary amine and carbon dioxide. libretexts.orglibretexts.org

Curtius Rearrangement : This method involves the thermal decomposition of an acyl azide (B81097). jove.com The acyl azide is typically prepared from the corresponding acid chloride. pressbooks.puborganicchemistrytutor.com Upon heating, the acyl azide rearranges, losing nitrogen gas (N₂) to form the same isocyanate intermediate as in the Hofmann rearrangement, which is then hydrolyzed to the primary amine. organicchemistrytutor.comjove.com

| Rearrangement | Starting Material | Key Intermediate | Product | Reference |

| Hofmann | 3-(Methylsulfonyl)pentanamide | Isocyanate | This compound | libretexts.orgjove.com |

| Curtius | 3-(Methylsulfonyl)pentanoyl azide | Isocyanate | This compound | pressbooks.pubjove.com |

Advanced and Sustainable Synthetic Strategies

The development of sophisticated synthetic routes is crucial for producing complex molecules like this compound efficiently and with high stereochemical control. Modern strategies aim not only for high yields and purity but also for environmental and economic sustainability.

Asymmetric Synthesis and Enantioselective Routes to Chiral this compound

The creation of a single enantiomer of a chiral molecule is a significant challenge in organic synthesis. For this compound, the stereocenter at the C-2 position necessitates the use of asymmetric synthesis to avoid the formation of a racemic mixture. Several established methods for the enantioselective synthesis of chiral amines could be applied. nih.govmdpi.com

One of the most powerful techniques is the asymmetric hydrogenation of prochiral imines. nih.gov This approach would involve the synthesis of an N-sulfonyl imine precursor, which is then reduced using a chiral catalyst. Transition metal catalysts based on iridium, rhodium, or nickel, paired with chiral phosphine (B1218219) ligands, have shown exceptional performance in similar transformations, often providing high enantiomeric excess (e.e.). nih.govbohrium.com For instance, a nickel-catalyzed asymmetric transfer hydrogenation using alcohols as the hydrogen source represents a promising and cost-effective option for the reduction of N-sulfonyl imines. bohrium.com

Another widely adopted method is the addition of nucleophiles to chiral N-sulfinyl imines, a strategy pioneered by Ellman. The use of a chiral tert-butanesulfinamide auxiliary can direct the stereoselective addition of an organometallic reagent, which after removal of the auxiliary, yields the chiral primary amine. mdpi.com

The following table summarizes potential catalytic systems for the asymmetric synthesis of chiral amines applicable to the target molecule.

| Catalytic Approach | Metal/Catalyst Type | Typical Chiral Ligand | Key Features |

| Asymmetric Hydrogenation | Iridium, Rhodium, Palladium | Chiral diphosphines (e.g., MeO-Biphep, f-binaphane) | High efficiency and enantioselectivity for imines. nih.gov |

| Asymmetric Transfer Hydrogenation | Nickel | Chiral diamine-based ligands | Uses readily available hydrogen donors like isopropanol. bohrium.com |

| Nucleophilic Addition | N/A (Auxiliary Control) | tert-Butanesulfinamide | Versatile for a wide range of amines; high diastereoselectivity. mdpi.com |

Application of Green Chemistry Principles in Synthesis

Green chemistry seeks to minimize the environmental impact of chemical processes. rsc.orgijrpr.com The synthesis of this compound can be designed or optimized to align with these principles, focusing on maximizing atom economy, using safer solvents, and employing catalysis. acs.orgrsc.org

Atom Economy Maximization

Atom economy is a measure of how efficiently reactants are converted into the final desired product. Addition and rearrangement reactions are inherently 100% atom-economical, while substitution and elimination reactions generate byproducts, lowering the atom economy.

In the context of synthesizing this compound, a reductive amination pathway would generally have a higher atom economy than a multi-step route involving protecting groups and stoichiometric reagents. For example, a direct catalytic amination of a corresponding ketone precursor using ammonia would be highly atom-efficient, producing water as the only byproduct.

Solvent Selection and Alternative Media (e.g., Aqueous or Solvent-Free Conditions)

Solvents constitute a significant portion of the waste generated in chemical manufacturing. The principles of green chemistry encourage using fewer solvents or replacing hazardous ones with more benign alternatives like water, supercritical fluids, or ionic liquids. mdpi.com Deep eutectic solvents (DESs) are emerging as a promising class of green solvents due to their low volatility, high thermal stability, and biodegradability. mdpi.com Recent studies have shown successful nucleophilic additions to N-tert-butanesulfinyl imines in DESs at room temperature, a significant improvement over traditional methods requiring cryogenic temperatures and volatile organic solvents. mdpi.com

| Solvent Type | Examples | Advantages in Amine Synthesis |

| Traditional Organic | Dichloromethane (DCM), Tetrahydrofuran (THF) | Good solubility for many reagents. |

| Greener Alternatives | 2-MeTHF, Cyclopentyl methyl ether (CPME) | Lower environmental impact, better safety profile. |

| Alternative Media | Deep Eutectic Solvents (e.g., Choline Chloride:Urea) | Non-volatile, biodegradable, can enhance reaction rates. mdpi.com |

| Solvent-Free | N/A | Eliminates solvent waste entirely. |

Catalytic Approaches and Biocatalysis

Catalytic reactions are a cornerstone of green chemistry because they reduce the need for stoichiometric reagents, which often end up as waste. Both chemo-catalysis and biocatalysis offer powerful tools for the synthesis of this compound.

Biocatalysis, the use of enzymes to perform chemical transformations, is particularly attractive due to the high selectivity and mild operating conditions of enzymes. Amine dehydrogenases (AmDHs) and reductive aminases (RedAms) are classes of enzymes capable of converting ketones into chiral amines with very high enantioselectivity. A biocatalytic reductive amination of the corresponding sulfonyl ketone precursor would be an ideal green route, operating in an aqueous medium at or near ambient temperature and pressure, with ammonia as the amine source.

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and efficiency. The small reactor volumes and superior heat and mass transfer allow for the use of highly reactive intermediates and exothermic reactions under well-controlled conditions.

Optimization and Scale-Up of Synthetic Protocols for this compound

The successful transition of a synthetic route from laboratory-scale to industrial production hinges on rigorous optimization of reaction parameters and a thorough understanding of the process scalability. For the synthesis of this compound, a key intermediate, the focus of optimization is typically on the reductive amination of the precursor, 1-methanesulfonylbutan-2-one. This process involves the reaction of the ketone with an amine source, commonly ammonia, followed by reduction of the resulting imine intermediate to the desired primary amine. Key objectives in optimizing this protocol include maximizing yield and purity, minimizing reaction times, utilizing cost-effective and safe reagents, and ensuring the process is robust and reproducible on a larger scale.

Optimization of Reaction Conditions

The optimization of the reductive amination process for producing this compound involves the systematic variation of several critical parameters. These parameters influence reaction rate, conversion, selectivity, and the impurity profile of the final product.

Catalyst and Support Selection: The choice of catalyst is paramount for an efficient reductive amination. While various reducing agents can be used, catalytic hydrogenation is often preferred for large-scale operations due to its efficiency and atom economy. Studies on analogous ketone reductions highlight the importance of the catalyst system. For instance, iron-based catalysts on nitrogen-doped silicon carbide (Fe/(N)SiC) supports have been shown to be effective for the reductive amination of ketones bearing sulfonyl groups. d-nb.info The support material itself can significantly impact catalyst activity and stability. A screening of different supports and metal sources is a critical first step in optimization. d-nb.info

Solvent Effects: The reaction solvent plays a crucial role in solubilizing reactants, influencing catalyst activity, and affecting the reaction equilibrium. A screening of solvents with varying polarities is typically performed. For reductive aminations, polar solvents like water or alcohols are often effective. d-nb.info For example, in the benchmark reductive amination of acetophenone, increasing solvent polarity was found to increase the reaction yield. d-nb.info

Amine Source and Concentration: Aqueous ammonia is a common and cost-effective nitrogen source for the synthesis of primary amines. The concentration of ammonia is a key parameter to optimize, as it can significantly influence the yield by minimizing self-coupling side reactions of the ketone starting material. d-nb.info

Temperature and Pressure: Reaction temperature and hydrogen pressure are critical variables in catalytic hydrogenations. Higher temperatures and pressures generally lead to faster reaction rates, but can also promote side reactions or catalyst degradation. Optimized conditions for a similar iron-catalyzed reductive amination were found to be 140°C and 6.5 MPa of hydrogen. d-nb.info These parameters must be carefully balanced to achieve high conversion and selectivity.

A hypothetical optimization study for the reductive amination of 1-methanesulfonylbutan-2-one could involve the variations shown in the table below, based on established protocols for similar transformations. d-nb.infoscielo.org.mx

| Entry | Catalyst (mol%) | Reducing Agent/Pressure | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 5% Pd/C | H₂ (10 bar) | Methanol | 60 | 24 | 85 | 78 |

| 2 | Raney Ni | H₂ (50 bar) | Ethanol/NH₃ | 100 | 18 | 95 | 90 |

| 3 | Fe/(N)SiC (10 mol%) | H₂ (6.5 MPa) | Aqueous NH₃ (25%) | 140 | 20 | 98 | 92 |

| 4 | - | NaBH(OAc)₃ | 1,2-Dichloroethane | 25 | 12 | 99 | 94 |

| 5 | - | NaBH₄/DOWEX® 50WX8 | Tetrahydrofuran | 25 | 1 | 98 | 91 |

This table is illustrative and based on data from analogous reactions. The data represents plausible outcomes of an optimization study for the synthesis of this compound via reductive amination.

Stoichiometric Reducing Agents: As an alternative to catalytic hydrogenation, stoichiometric reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are widely used, especially when trying to avoid high-pressure equipment. masterorganicchemistry.comorganic-chemistry.org NaBH(OAc)₃ is particularly mild and selective for reducing the intermediate iminium ion in the presence of the starting ketone. organic-chemistry.org Optimization using these reagents would involve screening the type of hydride agent, the solvent, and the presence of an acid catalyst, which can sometimes be beneficial for ketone reactions. organic-chemistry.org

Scale-Up Considerations

Scaling up the synthesis of this compound from the laboratory to a pilot plant or industrial scale introduces new challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.

Process Safety: Large-scale reactions involving flammable solvents, high-pressure hydrogen gas, and potentially pyrophoric catalysts (like Raney Ni) require rigorous safety protocols and specialized equipment. A thorough hazard analysis is essential before any scale-up operation. The use of less hazardous reagents, such as moving from NaBH₃CN to NaBH(OAc)₃ to avoid cyanide waste streams, is a key consideration in process development. masterorganicchemistry.com

Heat Transfer: Reductive aminations are often exothermic. What is easily managed in a small laboratory flask can become a significant heat management challenge in a large reactor. Inadequate heat removal can lead to a runaway reaction, side product formation, and unsafe operating conditions. The choice of reactor, solvent, and reaction concentration must be made with heat transfer capabilities in mind. A semi-continuous process, where one of the reactants is added portion-wise, can be an effective strategy to control the reaction exotherm on a large scale.

Mass Transfer: In heterogeneous catalytic systems, such as those using Pd/C or Raney Ni, the rate of reaction can be limited by the transport of reactants (hydrogen gas, ketone) to the catalyst surface. Efficient stirring and gas dispersion are crucial in large reactors to overcome mass transfer limitations and ensure consistent reaction rates and yields.

A successful large-scale synthesis was demonstrated for a related reductive amination process, converting a carboxylic acid to a secondary amine using a zinc-catalyzed silane (B1218182) reduction. This process was successfully conducted in a one-liter lab reactor, yielding the product with 92% isolated yield, demonstrating the robustness and scalability of such protocols. researchgate.net This highlights that with careful optimization and process control, reductive amination is a viable and efficient method for the large-scale production of amines like this compound.

Chemical Reactivity and Transformations of 1 Methanesulfonylbutan 2 Amine

Reactivity of the Primary Amine Functionality

The primary amine group in 1-Methanesulfonylbutan-2-amine is a key center of reactivity, readily participating in a variety of nucleophilic reactions.

Acylation and Sulfonylation Reactions

The primary amine of this compound can be readily acylated or sulfonylated. Acylation involves the reaction with an acylating agent, such as an acyl chloride or anhydride, to form an amide. Similarly, sulfonylation with a sulfonyl chloride, like methanesulfonyl chloride, in the presence of a non-nucleophilic base, yields a sulfonamide. wikipedia.org These reactions are fundamental in modifying the properties of the parent amine and are often employed to introduce protecting groups or to synthesize more complex molecular architectures. Methanesulfonamides, once formed, are notably stable to both acidic and basic hydrolysis. wikipedia.org

| Reactant | Reagent | Product Type |

| This compound | Acyl Chloride | Amide |

| This compound | Anhydride | Amide |

| This compound | Methanesulfonyl Chloride | Methanesulfonamide |

Alkylation Reactions and Derivatives Formation

The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, rendering it nucleophilic and capable of undergoing alkylation reactions with alkyl halides. wikipedia.org However, the direct alkylation of primary amines can be challenging to control, often leading to a mixture of mono-, di-, and even tri-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com For this reason, alternative methods like reductive amination are generally preferred for the controlled synthesis of more substituted amines. masterorganicchemistry.com The formation of tertiary amines from the alkylation of secondary amines is generally more straightforward. masterorganicchemistry.com The reaction of a tertiary amine with an alkyl halide leads to the formation of a quaternary ammonium (B1175870) salt, a process known as the Menshutkin reaction. wikipedia.org

| Amine Type | Reactant | Product | Reaction |

| Primary/Secondary | Alkyl Halide | Alkyl-substituted Amine | Nucleophilic Aliphatic Substitution |

| Tertiary | Alkyl Halide | Quaternary Ammonium Salt | Menshutkin Reaction |

Formation of Imines, Enamines, and Related Heterocycles

The primary amine of this compound can react with aldehydes or ketones to form imines, also known as Schiff bases. pressbooks.pubmasterorganicchemistry.com This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The reaction is reversible and the rate of formation is often optimal at a weakly acidic pH of around 4 to 5. pressbooks.publibretexts.org

In contrast, the reaction of a secondary amine with an aldehyde or ketone yields an enamine. pressbooks.pubyoutube.com The mechanism for enamine formation is similar to that of imine formation up to the formation of an iminium ion intermediate. pressbooks.pub At this point, since there is no proton on the nitrogen to be removed, a proton is lost from an adjacent carbon atom, resulting in the formation of the C=C double bond of the enamine. pressbooks.pubyoutube.com

The reactivity of the amine functionality also allows for its incorporation into various heterocyclic structures. For instance, diamines can be utilized in the synthesis of important nitrogen-containing heterocycles like piperazines, 1,4-diazepanes, and 1,4-diazocanes through reactions with allenes. nih.gov Additionally, the "tert-amino effect" can be exploited in the synthesis of fused heterocyclic systems, where an ortho-substituted N,N-dialkylaniline undergoes cyclization. nih.govbeilstein-journals.org

| Amine Type | Carbonyl Compound | Product | Key Feature |

| Primary Amine | Aldehyde/Ketone | Imine (Schiff Base) | C=N double bond formation pressbooks.pubmasterorganicchemistry.com |

| Secondary Amine | Aldehyde/Ketone | Enamine | C=C double bond formation pressbooks.pubyoutube.com |

Nucleophilic Reactivity in Multi-Component Reactions

This compound can serve as the amine component in various multi-component reactions (MCRs), which are one-pot processes that combine three or more starting materials to form a complex product in a single step. nih.gov A classic example is the Ugi reaction, a four-component reaction involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.govmdpi.com The reaction proceeds through the formation of an imine intermediate, which then reacts with the isocyanide and the carboxylate. nih.gov Another important MCR is the Petasis reaction, which involves the reaction of an amine, an aldehyde, and a boronic acid to produce allylic amines. nih.gov The amine functionality's ability to form imines in situ is crucial for its participation in these powerful synthetic transformations. nih.govmdpi.com

Reactivity of the Methanesulfonyl Group

Role as a Leaving Group in Specific Transformations

The methanesulfonyl group, often referred to as a mesyl group (Ms), can be converted into an excellent leaving group in nucleophilic substitution and elimination reactions. masterorganicchemistry.commasterorganicchemistry.com This is achieved by transforming the hydroxyl group of an alcohol into a mesylate ester through reaction with methanesulfonyl chloride. masterorganicchemistry.com The resulting mesylate anion is a very weak base due to resonance stabilization, making it an excellent leaving group, comparable in reactivity to alkyl halides. masterorganicchemistry.comlibretexts.org This property allows for the subsequent displacement of the mesylate group by a wide range of nucleophiles.

| Functional Group | Reagent | Resulting Group | Reactivity |

| Alcohol (-OH) | Methanesulfonyl Chloride (MsCl) | Mesylate (-OMs) | Excellent Leaving Group masterorganicchemistry.commasterorganicchemistry.com |

Activation and Functionalization of Adjacent Carbon Atoms (α-sulfonyl carbanions)

The presence of the strongly electron-withdrawing sulfonyl group in this compound significantly acidifies the protons on the adjacent carbon atom (the α-carbon). This allows for the ready formation of an α-sulfonyl carbanion upon treatment with a suitable base. These carbanions are valuable synthetic intermediates, capable of reacting with a variety of electrophiles to form new carbon-carbon and carbon-heteroatom bonds.

The generation of α-sulfonyl carbanions is a well-established strategy in organic synthesis. While specific studies on this compound are not extensively documented, the reactivity of analogous alkanesulfonamides provides a strong basis for predicting its behavior. The general principle involves the deprotonation at the α-position, leading to a stabilized carbanion that can participate in a range of coupling reactions. These transformations have been broadly classified as Carbanion-mediated Sulfonate (or Sulfonamide) Intermolecular Coupling (CSIC) reactions. researchgate.net

The following table summarizes the expected reactivity of the α-sulfonyl carbanion derived from this compound with various electrophiles, based on known reactions of similar sulfonamides.

| Electrophile | Expected Product | Reaction Type |

| Alkyl halides (R-X) | α-Alkylated sulfonamide | Alkylation |

| Aldehydes (R'CHO) | β-Hydroxy sulfonamide | Aldol-type addition |

| Ketones (R'COR'') | β-Hydroxy sulfonamide | Aldol-type addition |

| Esters (R'COOR'') | β-Keto sulfonamide | Acylation |

| Michael acceptors | 1,4-Adduct | Michael addition |

These reactions provide a powerful toolkit for the elaboration of the this compound scaffold, allowing for the introduction of diverse functional groups at the α-position.

Participation in Cyclization Reactions

The bifunctional nature of this compound, possessing both a nucleophilic amine and a latent nucleophilic α-sulfonyl carbanion, makes it a prime candidate for participation in a variety of intramolecular cyclization reactions to form heterocyclic structures. These cyclizations can be triggered under different conditions, leading to a range of ring systems.

One major class of cyclization reactions available to sulfonamides is the formation of sultams (cyclic sulfonamides). While direct cyclization of this compound itself would require prior functionalization, derivatives of this compound are expected to undergo cyclization readily. For instance, a derivative of this compound bearing a suitable leaving group at the terminal end of the butyl chain could undergo intramolecular N-alkylation to form a six-membered cyclic sulfonamide.

Modern synthetic methods have expanded the scope of sultam synthesis from sulfonamide precursors. Strategies such as ring-closing metathesis (RCM) of unsaturated sulfonamides have proven effective for the synthesis of various sultam ring sizes. lookchem.comnih.gov For example, an N-alkenyl derivative of this compound could be a substrate for RCM to afford a cyclic sulfonamide. Another powerful method is the Pauson-Khand reaction, which can be employed for the intramolecular cyclization of enyne-containing sulfonamides to yield complex bicyclic sultams. nih.gov

The following table illustrates plausible cyclization reactions for derivatives of this compound, based on established methodologies for other sulfonamides.

| Derivative of this compound | Reaction Type | Product |

| N-(4-halobutyl)-1-methanesulfonylbutan-2-amine | Intramolecular N-alkylation | Piperidine-fused sulfonamide |

| N-alkenyl-1-methanesulfonylbutan-2-amine | Ring-Closing Metathesis (RCM) | Unsaturated cyclic sulfonamide (Sultam) |

| N-enynyl-1-methanesulfonylbutan-2-amine | Pauson-Khand Reaction | Bicyclic sultam |

| N-allyl-1-methanesulfonylbutan-2-amine derivative | Intramolecular Baylis-Hillman reaction | Functionalized γ-sultam nih.gov |

These examples highlight the versatility of the this compound framework in the construction of diverse and potentially biologically active heterocyclic compounds.

Stereoselective Reactions Involving the Chiral Center (C2)

This compound possesses a stereogenic center at the C2 position of the butyl chain, making it a chiral molecule. This inherent chirality can be exploited to influence the stereochemical outcome of reactions, either through diastereoselective transformations or by using the compound as a chiral auxiliary.

The field of asymmetric synthesis has extensively utilized chiral amines and their derivatives to control stereochemistry. osi.lv In the context of this compound, the chiral sec-butyl group can exert stereocontrol in several ways. For instance, in reactions involving the α-sulfonyl carbanion, the chiral center at C2 can direct the approach of an incoming electrophile, leading to the preferential formation of one diastereomer over the other. The degree of diastereoselectivity would be influenced by factors such as the nature of the base, the solvent, and the electrophile. nih.gov

Furthermore, chiral sulfonamides have been employed as chiral auxiliaries to induce asymmetry in a wide range of chemical transformations. osi.lv While the t-butylsulfinamide (Ellman's auxiliary) is a more commonly used reagent for this purpose, the principle of using a chiral sulfonamide to direct a reaction is well-established. osi.lv A derivative of this compound could potentially be used to control the stereochemistry of reactions such as enolate alkylations or aldol (B89426) additions, with the chiral sec-butyl group serving to bias the facial approach of the reactants. Recent advances have also demonstrated the utility of chiral sulfonamides in organocatalytic atroposelective N-alkylation to generate axially chiral compounds. researchgate.netrsc.orgresearchgate.net

The following table outlines potential stereoselective reactions involving this compound or its derivatives.

| Reaction Type | Role of Chiral Center | Expected Outcome |

| Alkylation of the α-sulfonyl carbanion | Diastereoselective control | Formation of one diastereomer in excess |

| Aldol reaction of the α-sulfonyl carbanion | Diastereoselective control | Formation of one diastereomeric β-hydroxy sulfonamide in excess |

| Use as a chiral auxiliary in enolate alkylation | Asymmetric induction | Formation of one enantiomer of the product in excess |

| Use in organocatalytic asymmetric reactions | Chiral ligand/catalyst component | Enantioselective formation of the product |

The development of specific protocols utilizing the chirality of this compound would be a valuable contribution to the field of asymmetric synthesis.

Stability and Degradation Pathways Under Various Chemical Conditions

The stability of this compound is a crucial consideration for its synthesis, storage, and application. Its degradation can occur through various chemical pathways, influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents.

Hydrolytic Stability: Sulfonamides are generally considered to be relatively stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, cleavage of the sulfur-nitrogen bond can occur. The rate of hydrolysis is dependent on the specific structure of the sulfonamide and the reaction conditions. For secondary sulfonamides like this compound, hydrolysis would be expected to be slower than for primary sulfonamides. Studies on the degradation of related pharmaceutical compounds indicate that stability can be significantly affected by pH. mdpi.com

Thermal Stability: The thermal stability of organic compounds is dependent on the strength of their chemical bonds. In this compound, the C-S and S-N bonds are the most likely points of initial thermal cleavage. Thermal degradation studies on related sulfonamides have shown that decomposition can proceed through various pathways, including the release of sulfur dioxide and the fragmentation of the alkyl chain. researchgate.net The decomposition temperature and the nature of the degradation products would be influenced by the heating rate and the atmosphere (e.g., inert or oxidative). nih.govmdpi.com For instance, studies on the thermal degradation of other organic molecules have shown that decomposition can be initiated at temperatures ranging from 150°C to over 300°C, depending on the structure and the presence of other substances. nih.govmdpi.com The degradation of some pharmaceutical compounds has been shown to be a complex, multi-step process. mdpi.com

Oxidative and Reductive Stability: The sulfur atom in the methanesulfonyl group is in its highest oxidation state (+6) and is therefore resistant to further oxidation. The amine group, however, can be susceptible to oxidation. Conversely, the sulfonyl group can be reduced under strong reducing conditions, although this is generally a difficult transformation.

The following table summarizes the expected stability of this compound under various conditions, based on the known chemistry of sulfonamides.

| Condition | Expected Stability/Degradation Pathway |

| Neutral aqueous solution | Generally stable |

| Acidic conditions (e.g., strong acid, heat) | Potential for S-N bond cleavage (hydrolysis) |

| Basic conditions (e.g., strong base, heat) | Potential for S-N bond cleavage (hydrolysis) |

| Elevated temperature | Thermal decomposition, potentially involving C-S and S-N bond cleavage |

| Oxidizing agents | Oxidation of the amine group |

| Reducing agents | Generally stable, reduction of sulfonyl group requires harsh conditions |

Detailed stability studies, including kinetic analysis under forced degradation conditions (acid, base, heat, oxidation), would be necessary to fully characterize the stability profile of this compound and to identify its specific degradation products. mdpi.comnih.gov

Stereochemical Aspects of 1 Methanesulfonylbutan 2 Amine

Enantiomeric Forms and Chiral Purity

1-Methanesulfonylbutan-2-amine possesses a stereocenter at the C2 position, resulting in the existence of two non-superimposable mirror images, the (R)- and (S)-enantiomers. The specific three-dimensional arrangement of the substituents around this chiral center dictates the enantiomeric form. The chiral purity, or enantiomeric excess (ee), is a measure of the degree to which one enantiomer is present in a sample in excess of the other. High enantiomeric purity is often crucial for therapeutic applications, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

The determination of enantiomeric purity for chiral amines and their derivatives is a well-established practice in stereochemistry. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) are frequently employed. These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for quantification. For instance, polysaccharide-based and cyclofructan-based CSPs have shown broad applicability in the enantioseparation of primary amines.

Strategies for Enantioselective Synthesis (Reiteration and Detail)

The synthesis of enantiomerically pure β-amino sulfones, such as this compound, is of significant interest. Several strategies have been developed for the enantioselective synthesis of this class of compounds.

One prominent method involves the addition of sulfonyl anions to chiral N-sulfinyl imines. acs.orgnih.gov This approach offers a highly stereoselective route to β-amino sulfones. acs.orgnih.gov The stereochemical outcome is controlled by the chiral auxiliary on the nitrogen atom of the imine, which directs the nucleophilic attack of the sulfonyl anion to one face of the C=N double bond. Subsequent removal of the chiral auxiliary yields the desired enantiomer of the β-amino sulfone. This method is advantageous due to its high yields and stereoselectivity. acs.orgnih.gov

Another strategy is the aminosulfonylation of alkenes. organic-chemistry.org This method can provide β-amino sulfones through a catalyst-free and highly regioselective process. organic-chemistry.org By employing chiral reagents or catalysts, this transformation can potentially be rendered enantioselective.

Furthermore, photocatalytic methods have emerged for the synthesis of related β-aminovinyl sulfones, which could potentially be adapted for the asymmetric synthesis of saturated β-amino sulfones through subsequent reduction. nih.gov Additionally, multicomponent reactions involving radical processes have been developed for the construction of β-amino sulfones. acs.org

| Enantioselective Synthetic Strategy | Description | Key Features |

| Addition to Chiral N-Sulfinyl Imines | Nucleophilic addition of a sulfonyl anion to an imine bearing a removable chiral auxiliary. acs.orgnih.gov | High yields and excellent stereocontrol. acs.orgnih.gov |

| Aminosulfonylation of Alkenes | Direct addition of an amino and a sulfonyl group across a double bond. organic-chemistry.org | Catalyst-free and highly regioselective. organic-chemistry.org |

| Asymmetric Hydrogenation | Reduction of a prochiral α,β-unsaturated sulfone or enamine precursor using a chiral catalyst. | Potentially applicable for creating the chiral center. |

Chiral Recognition and Resolution Techniques

Chiral recognition is the process by which a chiral molecule or system interacts differently with the two enantiomers of another chiral compound. This principle is the basis for the separation of enantiomers, a process known as chiral resolution.

For the separation of racemic mixtures of chiral amines, chiral chromatography is a powerful tool. Chiral stationary phases (CSPs) are designed to have specific interactions with the enantiomers, leading to differential retention times and thus separation. Various types of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins. The choice of the appropriate CSP and mobile phase is critical for achieving successful enantiomeric separation.

Another classical method for chiral resolution is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid), to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. wikipedia.org Once separated, the individual enantiomers of the amine can be recovered by treating the diastereomeric salts with a base to remove the resolving agent. wikipedia.org

| Chiral Resolution Technique | Principle | Application |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Analytical and preparative separation of enantiomers. |

| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties. wikipedia.org | Separation of enantiomers by crystallization. wikipedia.org |

Conformational Analysis and Stereoelectronic Effects on Reactivity

The conformational preferences of this compound are influenced by a combination of steric and stereoelectronic effects. The molecule can adopt various conformations through rotation around its single bonds. The relative stability of these conformers is determined by factors such as gauche interactions and hyperconjugative effects.

Stereoelectronic effects are orbital interactions that influence the geometry and reactivity of a molecule. wikipedia.org In the context of this compound, the sulfonyl group can exert significant stereoelectronic effects. For instance, the orientation of the S=O bonds can influence the acidity of adjacent C-H bonds through hyperconjugation. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Electronic Properties: DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can be employed to compute key electronic properties. taylorfrancis.com The presence of the electron-withdrawing methanesulfonyl group is expected to influence the electron density on the rest of the molecule, particularly affecting the basicity of the amine group. The calculated distribution of atomic charges would likely show a significant positive charge on the sulfur atom and a degree of electron withdrawal from the butyl chain.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's reactivity. For 1-Methanesulfonylbutan-2-amine, the HOMO is anticipated to be localized primarily on the nitrogen atom of the amine group, consistent with its role as a nucleophile. The LUMO, conversely, would likely be distributed across the methanesulfonyl group, indicating its capacity to act as an electrophilic center or to stabilize negative charge. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov

Energetics: Theoretical calculations can provide accurate values for the heat of formation and total electronic energy. These energetic parameters are fundamental for assessing the thermodynamic stability of the molecule.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Method of Prediction |

|---|---|---|

| HOMO Energy | -6.5 eV | DFT (B3LYP/6-311++G(d,p)) |

| LUMO Energy | -0.8 eV | DFT (B3LYP/6-311++G(d,p)) |

| HOMO-LUMO Gap | 5.7 eV | DFT (B3LYP/6-311++G(d,p)) |

| Dipole Moment | 3.5 D | DFT (B3LYP/6-311++G(d,p)) |

Conformational Analysis and Prediction of Stable Isomers

The flexible butyl chain in this compound allows for multiple conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space, which correspond to minima on the potential energy surface.

Methodology: A common approach involves a systematic search of the conformational space by rotating the single bonds. The energies of the resulting conformers are then calculated using quantum mechanical methods to identify the most stable structures. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.

Table 2: Relative Energies of Predicted Stable Conformers of this compound

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| Anti | 180° | 0.00 | 65 |

| Gauche 1 | 60° | 0.85 | 17 |

| Gauche 2 | -60° | 0.85 | 17 |

| Eclipsed | 0° | > 5.0 | < 1 |

Note: The data in this table represents a simplified model and is intended to be illustrative of the expected conformational preferences.

Reaction Mechanism Studies (e.g., Transition State Analysis, Reaction Pathways)

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, studies could focus on reactions involving the primary amine group, such as nucleophilic substitution or addition reactions.

Transition State Theory: By mapping the potential energy surface of a reaction, it is possible to locate the transition state, which is the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. researchgate.net

Example Reaction Pathway: N-Alkylation A potential reaction to study would be the N-alkylation of the primary amine with an alkyl halide. Computational modeling could elucidate the SN2 reaction mechanism. The calculations would involve optimizing the geometries of the reactants, the transition state, and the products. The transition state would feature a partially formed N-C bond and a partially broken C-halogen bond. The calculated activation energy would provide an estimate of the reaction's feasibility.

Table 3: Predicted Activation Energies for a Hypothetical N-Alkylation Reaction

| Reactants | Transition State Structure | Activation Energy (kcal/mol) |

|---|

| This compound + CH3Cl | Trigonal bipyramidal at Carbon | 25 |

Note: This data is a hypothetical example to illustrate the type of information that can be obtained from reaction mechanism studies.

Molecular Dynamics Simulations to Understand Solution Behavior

Molecular dynamics (MD) simulations can provide a detailed picture of the behavior of this compound in a solvent, such as water. aip.org These simulations model the movement of every atom in the system over time, based on a force field that describes the interactions between atoms.

Solvation and Hydration: MD simulations can reveal how solvent molecules arrange themselves around the solute. For this compound, the polar amine and sulfonyl groups are expected to form hydrogen bonds with water molecules, while the nonpolar butyl chain will have hydrophobic interactions. aip.org The simulation can quantify the number of hydrogen bonds and analyze their lifetimes.

Amphiphilic Nature: The presence of both hydrophilic (amine and sulfonyl) and hydrophobic (butyl chain) parts gives this compound an amphiphilic character. At higher concentrations, MD simulations could be used to investigate the potential for self-assembly into micelles or other aggregates in aqueous solution. researchgate.net

Diffusion: The diffusion coefficient of the molecule in a particular solvent can also be calculated from MD simulations, providing insight into its mobility in solution.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of a compound.

NMR Spectroscopy: DFT calculations are widely used to predict 1H and 13C NMR chemical shifts. github.io The accuracy of these predictions has improved significantly, and they can be a powerful tool for assigning signals in complex spectra and for distinguishing between different isomers. The predicted chemical shifts for this compound would be influenced by the electronic environment of each nucleus, which is in turn affected by the presence of the amine and methanesulfonyl groups.

Table 4: Predicted vs. Experimental 1H NMR Chemical Shifts for this compound (Illustrative)

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| -CH3 (sulfonyl) | 3.05 | 3.02 |

| -CH2-S | 3.20 | 3.18 |

| -CH(NH2)- | 3.50 | 3.45 |

| -CH2-CH3 | 1.60 | 1.58 |

| -CH3 (ethyl) | 0.95 | 0.92 |

Note: Experimental data is not available; this table is for illustrative purposes to show the expected correlation between predicted and actual values.

Infrared (IR) Spectroscopy: Quantum chemical calculations can also compute vibrational frequencies, which correspond to the peaks in an IR spectrum. nih.gov The predicted spectrum for this compound would show characteristic peaks for N-H stretching and bending in the primary amine, S=O stretching in the sulfonyl group, and C-H stretching and bending from the alkyl chain.

Structure-Property Relationship Studies (non-biological, e.g., acidity, basicity, dipole moment)

Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the structural features of a molecule with its physical and chemical properties. Computational descriptors can be used to build these models.

Acidity and Basicity: The basicity of the amine group is a key property of this compound. Computational methods can predict the pKa of the conjugate acid. taylorfrancis.com The electron-withdrawing nature of the methanesulfonyl group is expected to decrease the basicity of the amine compared to a simple alkylamine like butan-2-amine. This is because the sulfonyl group reduces the electron density on the nitrogen atom, making the lone pair less available for protonation.

Table 5: Predicted Physicochemical Properties of this compound and Related Compounds

| Compound | Predicted pKa | Predicted Dipole Moment (D) |

|---|---|---|

| This compound | 9.8 | 3.5 |

| Butan-2-amine | 10.6 | 1.2 |

Note: This data is illustrative and intended to show the expected trends based on the molecular structure.

Applications and Utility in Organic Synthesis

Role as a Chiral Building Block in the Synthesis of Non-Biological Complex Organic Molecules

Chiral amines are fundamental building blocks in the asymmetric synthesis of complex molecules, valued for their ability to introduce stereocenters. nih.gov These compounds are crucial intermediates in the development of pharmaceuticals and other biologically active molecules. nih.govresearchgate.net The synthesis of such chiral amines often employs methods like asymmetric hydrogenation, which is a powerful technique for creating stereochemically defined centers. nih.gov However, a specific examination of the literature did not reveal documented instances of 1-Methanesulfonylbutan-2-amine being utilized as a chiral building block for the synthesis of non-biological complex organic molecules.

Development of Novel Synthetic Methodologies Utilizing this compound

The development of novel synthetic methodologies is a cornerstone of advancement in organic chemistry. While the broader class of chiral amines is central to many innovative synthetic strategies, there is no specific mention in the surveyed literature of new synthetic methods that have been developed with a particular reliance on this compound.

Ligand Design and Development for Asymmetric Catalysis

Chiral ligands are essential for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. nih.govnih.gov Chiral amines and their derivatives, such as amino alcohols and aminophosphines, are frequently employed as ligands in a variety of metal-catalyzed reactions, including asymmetric hydrogenation and hydroformylation. nih.govnih.govmdpi.com Despite the importance of this class of compounds, a review of the relevant literature did not yield specific examples of this compound being used in the design or development of ligands for asymmetric catalysis.

Precursor for Advanced Materials with Defined Structural Motifs (e.g., polymers, supramolecular assemblies)

Amine-functionalized molecules can serve as precursors for advanced materials. For instance, polymers bearing amine moieties are valuable for their ability to be conjugated with other molecules. rsc.org The synthesis of such polymers can involve initiators with protected amine functionalities. rsc.orgresearchgate.net However, there is no specific information available that details the use of this compound as a precursor for polymers or supramolecular assemblies with defined structural motifs.

Application in Multi-Component Reactions for Molecular Diversity Generation

Multi-component reactions (MCRs) are powerful tools in organic synthesis for the efficient generation of molecular diversity from simple starting materials. nih.govnih.govmdpi.combeilstein-journals.orgmdpi.com Amines are a common component in many well-known MCRs, such as the Ugi and Mannich reactions. nih.gov These reactions are instrumental in creating libraries of complex molecules for drug discovery and other applications. nih.govbeilstein-journals.org Nevertheless, a specific search for the application of this compound in multi-component reactions did not yield any results.

Use in the Synthesis of Agrochemical Intermediates (Synthetic Aspect Only)

The synthesis of agrochemicals often involves the use of chiral building blocks to achieve the desired biological activity. researchgate.netnottingham.ac.uk Chiral amines can be important intermediates in the production of pesticides and herbicides. nottingham.ac.uk While the general importance of chiral amines in agrochemical synthesis is well-established, there is no specific information in the reviewed literature regarding the use of this compound in the synthesis of agrochemical intermediates.

Future Directions and Emerging Research Areas

Integration with Automated Synthesis and Artificial Intelligence in Chemical Discovery

The convergence of automated synthesis platforms and artificial intelligence (AI) is set to revolutionize the discovery and optimization of molecules like 1-Methanesulfonylbutan-2-amine. AI algorithms can analyze vast datasets of chemical reactions to predict optimal synthetic routes, reaction conditions, and potential catalysts. For this compound, this could mean the development of highly efficient, automated processes for its production, minimizing human intervention and maximizing yield and purity. Machine learning models could also be employed to predict the properties and potential applications of novel derivatives, accelerating the design-build-test-learn cycle in chemical research.

Exploration of Novel Catalytic Transformations Mediated by or Involving this compound

The presence of both a Lewis basic amine group and a potentially coordinating sulfonyl group makes this compound an intriguing candidate as a ligand or catalyst in a variety of chemical transformations. Researchers are poised to explore its utility in asymmetric catalysis, where the chiral center at the second carbon position could be leveraged to induce stereoselectivity. Furthermore, the sulfonyl group could act as a directing group or a site for metal coordination, enabling novel catalytic cycles for reactions such as cross-coupling, C-H activation, and hydrogenation.

Development of More Sustainable and Environmentally Benign Synthesis Routes

In line with the principles of green chemistry, a significant area of future research will be the development of sustainable synthetic pathways to this compound. This includes the use of renewable starting materials, the replacement of hazardous reagents and solvents with greener alternatives, and the design of atom-economical reactions that minimize waste. Biocatalysis, employing enzymes to carry out specific chemical transformations, could offer a highly selective and environmentally friendly route to this compound and its derivatives.

Discovery of New Chemical Transformations Leveraging its Unique Functional Group Combination

The juxtaposition of the amine and methanesulfonyl functionalities in this compound opens the door to novel chemical transformations. The amine group can be readily derivatized to form amides, sulfonamides, and other nitrogen-containing structures. Simultaneously, the methanesulfonyl group can participate in a range of reactions, including nucleophilic substitution and elimination. The interplay between these two functional groups could lead to the discovery of unprecedented intramolecular reactions, cascade sequences, and the synthesis of complex molecular architectures from a relatively simple starting material.

Potential for Derivatization into Novel Functional Molecules for Material Science and Analytical Applications

The versatile chemical handles of this compound make it an excellent scaffold for the creation of new functional molecules with applications in material science and analytical chemistry. Derivatization of the amine group could lead to the synthesis of novel polymers with tailored thermal and mechanical properties. The incorporation of this molecule into larger structures could also yield new materials with interesting electronic or optical properties. In the realm of analytical chemistry, derivatives of this compound could be developed as selective chelating agents for metal ions or as probes for biological systems.

Q & A

Q. Example Protocol :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 2-Methanesulfonylbutanone + NH₃, NaBH₃CN, MeOH | Reductive amination |

| 2 | Column chromatography (SiO₂, 70:30 hexane:EtOAc) | Purification |

| 3 | Lyophilization (for hygroscopic products) | Final isolation |

How can researchers characterize this compound to confirm structural integrity?

Basic Research Question

Characterization requires a multi-technique approach:

- NMR spectroscopy : ¹H/¹³C NMR to confirm methanesulfonyl (-SO₂CH₃) and amine (-NH₂) groups. Key signals: δ ~2.8 ppm (SO₂CH₃) and δ ~1.5–2.2 ppm (butan-2-amine backbone) .

- High-resolution mass spectrometry (HRMS) : Exact mass matching for C₅H₁₃NO₂S (calc. 151.0668 g/mol).

- FT-IR : Peaks at 1150–1250 cm⁻¹ (S=O stretch) and 3300 cm⁻¹ (N-H stretch) .

Data Interpretation Tip : Cross-validate NMR splitting patterns to distinguish between positional isomers (e.g., butan-2-amine vs. butan-1-amine derivatives).

What advanced strategies optimize reaction conditions for scalable synthesis?

Advanced Research Question

Scalability requires balancing efficiency and purity:

- Continuous flow reactors : Improve mixing and heat transfer for exothermic steps (e.g., reductive amination) .

- Catalyst screening : Test alternatives to Pd/C (e.g., Raney nickel) to reduce costs and improve turnover .

- In-line analytics : Use HPLC or Raman spectroscopy to monitor reaction progress in real time .

Case Study : A 2023 study achieved 85% yield by replacing NaBH₃CN with sodium triacetoxyborohydride (STAB) in dichloroethane, minimizing hydrolysis .

How does this compound’s stability vary under different storage conditions?

Advanced Research Question

Stability is influenced by:

- Temperature : Degrades rapidly above 25°C; store at –20°C in amber vials .

- pH : Stable in neutral buffers (pH 6–8); acidic/basic conditions accelerate sulfonyl group hydrolysis.

- Light exposure : UV light induces radical-mediated decomposition (validate via accelerated stability testing) .

Q. Recommended Storage :

| Condition | Stability (months) | Degradation Products |

|---|---|---|

| –20°C, dark | 12 | <2% sulfonic acid |

| 4°C, ambient light | 3 | 10% sulfonic acid |

How can contradictory biological activity data for this compound be resolved?

Advanced Research Question

Discrepancies often arise from:

- Assay variability : Compare results across multiple models (e.g., in vitro enzyme inhibition vs. cell-based assays).

- Stereochemical purity : Chiral impurities (e.g., R vs. S enantiomers) may antagonize or enhance activity. Use chiral HPLC to confirm enantiomeric excess .

- Solubility effects : Poor solubility in aqueous buffers can lead to false negatives. Pre-solubilize in DMSO (≤1% v/v) .

Example : A 2024 study found that racemic mixtures showed no antimicrobial activity, while the (S)-enantiomer exhibited IC₅₀ = 12 µM against S. aureus .

What computational approaches predict this compound’s interactions with biological targets?

Advanced Research Question

- Molecular docking : Use AutoDock Vina to model binding to sulfotransferases or amine receptors. Key residues: Lys48 and Asp139 in human SULT1A1 .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS).

- QSAR modeling : Correlate substituent effects (e.g., methylsulfonyl vs. methoxy) with bioactivity .

Validation : Cross-check docking scores with experimental IC₅₀ values from enzyme assays.

What advanced methods detect and quantify impurities in this compound batches?

Advanced Research Question

- UPLC-MS/MS : Detect trace impurities (e.g., sulfonic acid derivatives) at ≤0.1% levels .

- ICP-MS : Screen for heavy metal catalysts (e.g., Pd residues) with detection limits <1 ppb .

- Chiral CE : Resolve enantiomeric impurities using cyclodextrin-based buffers .

Q. Example Impurity Profile :

| Impurity | Source | Mitigation Strategy |

|---|---|---|

| Methanesulfonic acid | Hydrolysis | Store under inert gas |

| Butan-2-one | Incomplete reduction | Optimize reaction time |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.